Tetrakis(diethylamino)titanium

Catalog No.
S1895109
CAS No.
4419-47-0
M.F
C16H40N4Ti
M. Wt
336.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(diethylamino)titanium

CAS Number

4419-47-0

Product Name

Tetrakis(diethylamino)titanium

IUPAC Name

diethylazanide;titanium(4+)

Molecular Formula

C16H40N4Ti

Molecular Weight

336.38 g/mol

InChI

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VJDVOZLYDLHLSM-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]

Chemical Vapor Deposition (CVD)

TDEAT is a precursor for depositing thin films of titanium nitride (TiN) using chemical vapor deposition (CVD) []. CVD is a technique used to create thin films on a substrate by introducing chemicals in their gaseous phase. TDEAT decomposes at high temperatures, releasing titanium and enabling the formation of a titanium nitride layer [].

Thin films of titanium nitride are desirable due to their many useful properties, including high hardness, good electrical conductivity, and corrosion resistance []. These properties make TiN films valuable in various applications, such as wear-resistant coatings for cutting tools, diffusion barriers in microelectronics, and decorative coatings [].

Atomic Layer Deposition (ALD)

TDEAT can also be used as a precursor for titanium dioxide (TiO2) thin films using atomic layer deposition (ALD) []. ALD is a variant of CVD where the film grows in a controlled, layer-by-layer fashion []. This level of control allows for the creation of highly uniform and precise thin films.

Tetrakis(diethylamino)titanium is an organometallic compound with the molecular formula C16H40N4Ti\text{C}_{16}\text{H}_{40}\text{N}_{4}\text{Ti} and a molecular weight of 336.38 g/mol. It is classified as a titanium(IV) complex, where four diethylamino groups are coordinated to a central titanium atom. This compound is typically a yellow to orange liquid and is sensitive to moisture, requiring careful handling in an inert atmosphere. Its melting point is around 4 °C, and it has a boiling point of approximately 112 °C at reduced pressure .

Tetrakis(diethylamino)titanium serves as a precursor for titanium nitride film deposition through atomic layer deposition methods. It is also utilized in processes involving the etching of diamond-like carbon layers, showcasing its versatility in materials science applications .

  • TDEAT is air- and moisture-sensitive and should be handled under inert atmosphere using appropriate safety protocols [].
  • Specific data on toxicity is not readily available, but it is recommended to handle it with care as a potential irritant.

Tetrakis(diethylamino)titanium can undergo hydrolysis when exposed to moisture, leading to the formation of titanium dioxide and diethylamine as byproducts:

Ti N C 2H 5 2 4+2H2OTiO2+4HN C 2H 5 2\text{Ti N C 2H 5 2 4}+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{HN C 2H 5 2}

In addition, it can participate in ligand exchange reactions, particularly in the presence of other amines or metal oxides, which can modify its reactivity and the properties of the resulting titanium-containing materials .

Tetrakis(diethylamino)titanium can be synthesized through several methods, predominantly involving the reaction of titanium tetrachloride with diethylamine under inert conditions:

  • Reaction with Titanium Tetrachloride:
    • Titanium tetrachloride is reacted with diethylamine in a solvent such as hexane or heptane.
    • The reaction is conducted at controlled temperatures to prevent decomposition or unwanted side reactions.
    • The resulting product is purified by distillation to yield tetrakis(diethylamino)titanium .

This method highlights the importance of maintaining an inert atmosphere throughout the synthesis process due to the compound's sensitivity to moisture.

Tetrakis(diethylamino)titanium finds application primarily in:

  • Thin Film Deposition: Used as a precursor for titanium nitride and titanium dioxide films via atomic layer deposition techniques.
  • Etching Processes: Employed in reactive ion etching for creating diamond-like carbon coatings.
  • Catalysis: Potentially useful in catalyzing various organic reactions, although this area requires more research .

Research on interaction studies involving tetrakis(diethylamino)titanium mainly focuses on its reactivity with surfaces during deposition processes. For instance, studies have shown that it can interact favorably with titanium oxide surfaces during atomic layer deposition, facilitating low-temperature processing conditions due to favorable activation energies for ligand exchange reactions .

Tetrakis(diethylamino)titanium shares similarities with other organometallic titanium complexes, particularly those containing amine ligands. Some notable similar compounds include:

  • Tetrakis(dimethylamido)titanium: A widely studied titanium complex used in chemical vapor deposition processes.
  • Titanium(IV) isopropoxide: Another precursor for titanium oxide films but with different reactivity profiles.
  • Tetrakis(ethylmethylamido)titanium: Similar structure but varies in ligand composition.

Comparison Table

Compound NameLigand TypeMain ApplicationUnique Features
Tetrakis(diethylamino)titaniumDiethylamineAtomic layer depositionMoisture sensitive
Tetrakis(dimethylamido)titaniumDimethylamineChemical vapor depositionMore stable under atmospheric conditions
Titanium(IV) isopropoxideIsopropanolPrecursor for TiO₂ filmsLess sensitive to moisture
Tetrakis(ethylmethylamido)titaniumEthylmethylamineThin film applicationsDifferent ligand sterics

The uniqueness of tetrakis(diethylamino)titanium lies in its specific ligand arrangement and sensitivity to moisture, influencing its application scope compared to other titanium complexes .

Hydrogen Bond Acceptor Count

4

Exact Mass

336.2732380 g/mol

Monoisotopic Mass

336.2732380 g/mol

Heavy Atom Count

21

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4419-47-0

General Manufacturing Information

Ethanamine, N-ethyl-, titanium(4+) salt (4:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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